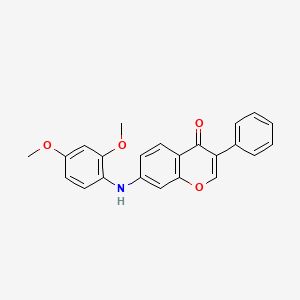

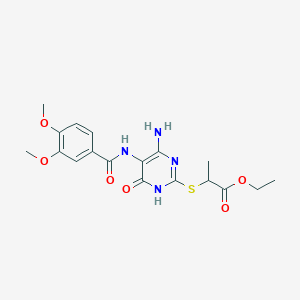

7-((2,4-二甲氧基苯基)氨基)-3-苯基-4H-香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives, including 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, often involves multistep synthetic routes utilizing key reactions such as the Knoevenagel condensation. A related compound, 3-amino-7,8-dimethoxy-2H-chromen-2-one, was synthesized from 2,3,4-trimethoxybenzaldehyde through methoxy reduction and Knoevenagel reaction, highlighting the synthesis versatility of chromene derivatives under mild reaction conditions (C. Li, 2014).

Molecular Structure Analysis

The structure and electronic properties of chromene derivatives have been thoroughly studied using techniques such as X-ray crystallography and computational methods. For instance, the single crystal X-ray structure analysis and computational electronic structure investigations have provided insights into the geometries and electronic distributions within the chromene molecules, underscoring the significance of the chromene core in dictating the molecule's overall properties (A. Ramazani et al., 2019).

科学研究应用

合成和生物活性

7-((2,4-二甲氧基苯基)氨基)-3-苯基-4H-香豆素-4-酮,作为4H-香豆素-4-酮家族的一部分,已参与各种合成和生物研究。例如,Hatzade等人(2008年)描述了7-羟基-3-吡唑基-香豆素-4H-酮及其葡萄糖苷的合成,揭示了它们的抗菌和抗氧化活性 Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008。

抗癌潜力

该家族化合物在癌症研究中显示出潜力。Kemnitzer等人(2004年)发现4-芳基-4H-香豆素作为癌细胞凋亡诱导剂,展示了它们作为抗癌药物的潜力 Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004。

抗骨质疏松评价

Tseng等人(2009年)报告了与4H-香豆素-4-酮相关的3-氨基-2-羟基丙氧基异黄酮衍生物的合成和抗骨质疏松评价,显示出对破骨细胞活性的显著抑制作用 Tseng, Chen, Lu, Wang, Tsai, Lin, Chen, Chang, Wang, Ho, & Tzeng, 2009。

抗血管和抗肿瘤性质

Gourdeau等人(2004年)探索了2-氨基-4-(3-溴-4,5-二甲氧基苯基)-3-氰基-4H-香豆素的抗血管和抗肿瘤性质,该系列显示出强大的体外细胞毒活性和破坏肿瘤血管的能力 Gourdeau, Leblond, Hamelin, Desputeau, Dong, Kianicka, Custeau, Boudreau, Geerts, Cai, Drewe, Labrecque, Kasibhatla, & Tseng, 2004。

作用机制

Target of Action

Compounds with similar structures have been reported to inhibit aurora kinase a (aurka) , a protein that plays a crucial role in cell division .

Mode of Action

It’s suggested that similar compounds inhibit the activity of aurka, leading to cell cycle arrest at the g2/m phase . This implies that the compound might interact with AURKA, inhibiting its function and subsequently affecting the cell cycle.

Biochemical Pathways

The compound potentially affects the cell cycle pathway by inhibiting AURKA . AURKA is involved in the regulation of the cell cycle, particularly the transition from G2 phase to M phase. Inhibition of AURKA can lead to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s action on AURKA can lead to cell cycle arrest at the G2/M phase, preventing cell division . This could potentially lead to the death of cancer cells, as they are unable to proliferate. Additionally, the compound may induce caspase-mediated apoptotic cell death .

安全和危害

未来方向

属性

IUPAC Name |

7-(2,4-dimethoxyanilino)-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-17-9-11-20(22(13-17)27-2)24-16-8-10-18-21(12-16)28-14-19(23(18)25)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQOJKJXTPSGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)

![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)